

Comparative Characterization Guide: N-(2,2-difluoroethyl)aniline Hydrochloride

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Compound of Interest

Compound Name:	<i>N-(2,2-difluoroethyl)aniline hydrochloride</i>
CAS No.:	1384427-28-4
Cat. No.:	B1431417

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Optimizing Bioisosteric Replacement in Lead Optimization

Executive Summary & Strategic Context

In modern medicinal chemistry, the N-(2,2-difluoroethyl) moiety acts as a critical bioisostere for the standard N-ethyl group. While N-ethylaniline is a common structural motif, it suffers from rapid metabolic degradation via cytochrome P450-mediated

-oxidation.

This guide compares **N-(2,2-difluoroethyl)aniline hydrochloride** against its non-fluorinated (N-ethyl) and per-fluorinated (N-2,2,2-trifluoroethyl) analogs. The "difluoro" modification represents a "Goldilocks" zone: it blocks metabolic soft spots while maintaining a physicochemical profile closer to the parent compound than the trifluoro- analog, which often drastically alters pKa and solubility.

Comparative Performance Analysis

The introduction of fluorine atoms at the -position of the ethyl chain induces strong electron-withdrawing effects (effect), altering the basicity of the aniline nitrogen and the lipophilicity of the molecule.

Table 1: Physicochemical Property Comparison

Property	N-Ethylaniline (Baseline)	N-(2,2-Difluoroethyl)aniline (Target)	N-(2,2,2-Trifluoroethyl)aniline (Alternative)
Metabolic Stability	Low (Rapid -oxidation)	High (C-F bond resists oxidation)	High
Basicity (pKa of conjugate acid)	~5.1	~3.5 - 4.0 (Predicted)	< 2.5 (Weakly basic)
H-Bond Donor Strength	Moderate	High (N-H becomes more acidic)	Very High
Lipophilicity (LogP)	~2.1	~2.3 (Fluorine increases lipophilicity)	~2.6
Solubility (Aq. HCl)	Excellent	Good	Poor (Salt dissociates easily)

Key Insight: The target compound retains sufficient basicity to form a stable hydrochloride salt (unlike the trifluoro analog), making it easier to handle and formulate, while providing the metabolic blockade necessary for extended half-life in vivo.

Synthesis & Process Workflow

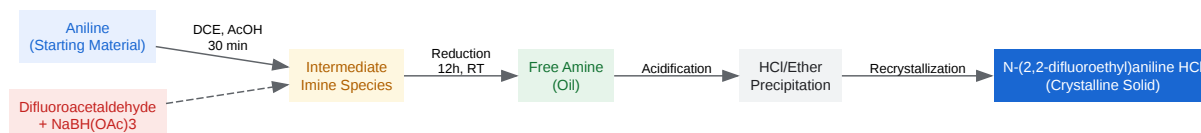
To ensure high purity for elemental analysis, the Reductive Amination pathway is superior to direct alkylation (which suffers from poly-alkylation byproducts).

Protocol: Reductive Amination via Difluoroacetaldehyde

Reagents: Aniline (1.0 eq), Difluoroacetaldehyde ethyl hemiacetal (1.2 eq), NaBH(OAc)₃ (1.5 eq), DCE (Solvent), Acetic Acid (Cat.).

- Imine Formation: Dissolve aniline in DCE. Add hemiacetal and catalytic AcOH. Stir for 30 min.
- Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise. Warm to RT and stir for 12h.
- Workup: Quench with sat. NaHCO₃. Extract with DCM.[1]
- Salt Formation (Critical Step): Dissolve the free base oil in diethyl ether. Add 2M HCl in ether dropwise at 0°C. The hydrochloride salt precipitates immediately.
- Purification: Recrystallize from Ethanol/Et₂O to remove trace inorganic salts before Elemental Analysis.

Workflow Diagram



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Caption: Figure 1. Optimized reductive amination workflow ensuring mono-alkylation and high-purity salt formation.

Elemental Analysis Data (The Gold Standard)

Elemental Analysis (CHN) is the definitive method to confirm the stoichiometry of the salt and the absence of inorganic impurities or solvation (water/ethanol).

Target Compound: **N-(2,2-difluoroethyl)aniline hydrochloride** Molecular Formula:

Molecular Weight: 193.62 g/mol

Table 2: Theoretical vs. Acceptable Experimental Ranges

Element	Theoretical Mass %	Acceptable Range ($\pm 0.4\%$)	Diagnostic Interpretation
Carbon (C)	49.63%	49.23 – 50.03%	Low C indicates inorganic salt contamination (e.g., NaCl).
Hydrogen (H)	5.21%	4.81 – 5.61%	High H often suggests hygroscopicity (water absorption).
Nitrogen (N)	7.23%	6.83 – 7.63%	Deviations here suggest incomplete amine formation.
Fluorine (F)	19.63%	19.23 – 20.03%	Note: Requires specific combustion additives (e.g.,) for complete release.
Chlorine (Cl)	18.31%	17.91 – 18.71%	Confirms the 1:1 stoichiometry of the Hydrochloride salt.

Troubleshooting EA Discrepancies

- Scenario A (Low %C, High %H): The salt is likely hygroscopic. Solution: Dry sample at 60°C under high vacuum (mbar) for 24h over .
- Scenario B (Low %F): Incomplete combustion. Fluorine forms stable C-F bonds. Solution: Ensure the analytical lab uses a combustion aid (tungsten oxide or vanadium pentoxide) and operates at

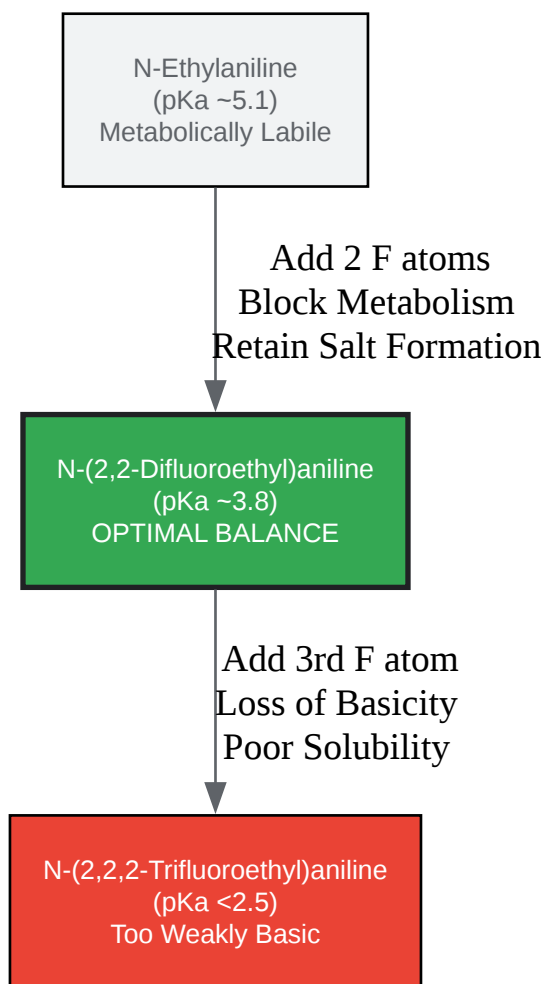
Technical Validation Protocols

To complement Elemental Analysis, the following spectroscopic markers must be verified to ensure the "Performance" of the synthesis.

NMR Signature (DMSO-d6)

- NMR: Look for a triplet of doublets (or broad triplet) around -120 to -125 ppm. The splitting pattern confirms the connectivity.
- NMR:
 - ~6.0 - 6.5 ppm (tt, 1H): The terminal proton on the difluoro group (). This is the diagnostic "triplet of triplets" due to coupling with two F atoms and two neighboring H atoms.
 - ~3.5 - 3.8 ppm (td, 2H): The methylene group ().

Structure-Activity Relationship (SAR) Logic



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Caption: Figure 2. SAR Decision Tree illustrating why the difluoro-analog is the preferred bioisostere.

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